(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole core, a chlorophenoxyethyl group, and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenoxyethyl group through nucleophilic substitution reactions. The final step involves the formation of the diazinane trione moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
Scientific Research Applications
(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Steviol Glycosides: Natural sweeteners derived from the Stevia plant, with a similar complex structure.
Uniqueness
(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O4 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(5E)-5-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20ClN3O4/c1-2-27-22(29)17(21(28)25-23(27)30)13-15-14-26(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,2,11-12H2,1H3,(H,25,28,30)/b17-13+ |
InChI Key |
BIKMUFZGQYTXEI-GHRIWEEISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)/C(=O)NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.